molecular formula C12H25NO B080092 4-Octylmorpholine CAS No. 13063-60-0

4-Octylmorpholine

Cat. No. B080092
CAS RN: 13063-60-0
M. Wt: 199.33 g/mol
InChI Key: NMLNNXGEQCSYGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Octylmorpholine derivatives often involves the formation of morpholine rings through processes such as the palladium-catalyzed Suzuki-Miyaura coupling reaction and other methods that facilitate the introduction of the octyl group into the morpholine nucleus. These methods aim at producing compounds with desired physicochemical properties, including solubility and thermal stability (Fatih Mutlu et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Octylmorpholine and its derivatives is characterized by various analytical techniques such as FT-IR, 1H NMR, 13C NMR, UV–vis, fluorescence, and MALDI-TOF-mass spectroscopy. These methods provide detailed information on the molecular configuration, identifying functional groups and their arrangements, which are crucial for understanding the compound's chemical behavior and reactivity (Fatih Mutlu et al., 2020).

Chemical Reactions and Properties

4-Octylmorpholine derivatives participate in a variety of chemical reactions, leveraging their morpholine core and octyl side chain. The reactivity can be tailored for specific applications, including the formation of ionic liquids and complexes with potential utility in various industrial and research contexts. The chemical properties are influenced significantly by the structure of the morpholine ring and the nature of the substituents attached to it (J. Pernak et al., 2011).

Physical Properties Analysis

The physical properties of 4-Octylmorpholine derivatives, such as solubility, melting point, and thermal stability, are closely related to their molecular structure. These properties are critical for the compound's applications in different fields, influencing its behavior in solution and its compatibility with various solvents and materials. The structural features like the length of the octyl group and the presence of other functional groups significantly affect these physical properties (Fatih Mutlu et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-Octylmorpholine derivatives are determined by the functional groups present in the molecule. These properties include acidity, basicity, reactivity towards nucleophiles and electrophiles, and the ability to form complexes with metals and other chemical entities. Understanding these properties is essential for exploiting the compound in synthesis, catalysis, and other chemical processes (J. Pernak et al., 2011).

Scientific Research Applications

  • Organic Catalysis : 4-Aminomorpholine, a derivative of 4-Octylmorpholine, is identified as a versatile catalyst for the arylation of various compounds using aryldiazonium salts. It is used in the arylation of 5-membered heterocycles, aryl, and alkyl ketone derivatives, as well as the arylation of quinone (Shaaban, Jolit, Petkova, & Maulide, 2015).

  • Ionic Liquids and Biodegradability : 4-Benzyl-4-methylmorpholinium salts, structurally related to 4-Octylmorpholine, have been synthesized and studied for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. These morpholinium ionic liquids are considered for moderate or low toxicity and can be used as new biomass solvents (Pernak, Borucka, Walkiewicz, et al., 2011).

  • Environmental Studies : The sorption and desorption behavior of 4-tert-octylphenol in aquatic systems have been extensively studied to understand the factors affecting its environmental fate. The colloids' occurrence is a crucial factor in the sorption process, significantly influencing the partition coefficient between sediment and water. This study is vital in understanding the environmental impact of alkylphenols (Zhou, 2006).

  • Human Exposure Assessment : Research has been conducted to assess exposure to Bisphenol A and 4-tertiary-Octylphenol in the U.S. general population. This study measured urinary concentrations and found significant differences by race/ethnicity, age, sex, and household income, providing essential data for public health research and risk assessment (Calafat, Ye, Wong, et al., 2007).

  • Material Science : 4-tert-Butylcalixarenes derivatized with 4-tert-octylphenol are used to initiate atom transfer radical polymerization (ATRP) of various monomers, enabling the synthesis of well-defined polystyrene stars with precise arm numbers and narrow polydispersity. This research contributes to the development of new materials with specific properties (Angot, Murthy, Taton, & Gnanou, 2000).

  • Electrochemical Detection : The electrochemical detection of 4-tert-octylphenol at nanomolar levels has been investigated using a polymer/CNT film-coated electrode. This method is important for monitoring environmental hazards and provides a sensitive detection technique for 4-tert-octylphenol in water (Wan, Yang, Cai, et al., 2013).

Safety And Hazards

The safety data sheet for 4-Octylmorpholine indicates that it is classified as having acute oral toxicity (Category 4, H302) . It is recommended to be stored in a sealed, dry environment at room temperature .

properties

IUPAC Name

4-octylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLNNXGEQCSYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074490
Record name Morpholine, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylmorpholine

CAS RN

13063-60-0
Record name 4-Octylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13063-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-OCTYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN4DXU3BNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Fukumoto, H Asai, M Shimizu… - Journal of the American …, 2007 - ACS Publications
… 1.5 mmol of morpholine at a higher dilution (2 mL of toluene) improved the yield of 2a to 70% (Table 1, entry 1); 2a was directly reduced with NaB(OAc) 3 H to isolate 4-octylmorpholine (…
Number of citations: 120 pubs.acs.org
Y Tsuji, KT Huh, Y Ohsugi… - The Journal of Organic …, 1985 - ACS Publications
1, 5-Pentanediol reacts with aliphatic and aromatic primary amines in the presence of a ruthenium catalyst modified with phosphine ligandsto give N-substituted piperidines in fair to …
Number of citations: 156 pubs.acs.org
SU Raut, KR Balinge, SA Deshmukh… - Catalysis Science & …, 2022 - pubs.rsc.org
The improvement of novel sustainable catalytic methods for green chemical production is an emergent area in chemical science. Herein, for the first time, a sustainable catalytic process …
Number of citations: 8 pubs.rsc.org

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